molecular formula C26H22ClFN4O3S B11066505 N-[3-(4-chlorophenyl)-5-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}-4-oxo-2-thioxoimidazolidin-1-yl]-3-fluorobenzamide

N-[3-(4-chlorophenyl)-5-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}-4-oxo-2-thioxoimidazolidin-1-yl]-3-fluorobenzamide

Cat. No.: B11066505
M. Wt: 525.0 g/mol
InChI Key: WKLYHNZYRCDVMP-UHFFFAOYSA-N
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Description

N-[3-(4-chlorophenyl)-5-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}-4-oxo-2-thioxoimidazolidin-1-yl]-3-fluorobenzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a chlorophenyl group, a dimethylphenylamino group, and a thioxoimidazolidinyl group, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(4-chlorophenyl)-5-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}-4-oxo-2-thioxoimidazolidin-1-yl]-3-fluorobenzamide typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the 4-chlorophenyl and 2,4-dimethylphenylamino precursors, followed by their coupling under specific reaction conditions. Common reagents used in these reactions include chlorinating agents, amines, and thioxoimidazolidinones. The reaction conditions may involve controlled temperatures, solvents like dichloromethane, and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to scale up the production process. Quality control measures, including chromatography and spectroscopy, are essential to monitor the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[3-(4-chlorophenyl)-5-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}-4-oxo-2-thioxoimidazolidin-1-yl]-3-fluorobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions may vary, but they often involve specific temperatures, solvents, and pH levels to optimize the reaction outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can lead to the formation of new compounds with different functional groups.

Scientific Research Applications

N-[3-(4-chlorophenyl)-5-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}-4-oxo-2-thioxoimidazolidin-1-yl]-3-fluorobenzamide has several scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of N-[3-(4-chlorophenyl)-5-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}-4-oxo-2-thioxoimidazolidin-1-yl]-3-fluorobenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other imidazolidinone derivatives and fluorobenzamide analogs. These compounds share structural similarities but may differ in their functional groups or substituents.

Uniqueness

N-[3-(4-chlorophenyl)-5-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}-4-oxo-2-thioxoimidazolidin-1-yl]-3-fluorobenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C26H22ClFN4O3S

Molecular Weight

525.0 g/mol

IUPAC Name

N-[3-(4-chlorophenyl)-5-[2-(2,4-dimethylanilino)-2-oxoethyl]-4-oxo-2-sulfanylideneimidazolidin-1-yl]-3-fluorobenzamide

InChI

InChI=1S/C26H22ClFN4O3S/c1-15-6-11-21(16(2)12-15)29-23(33)14-22-25(35)31(20-9-7-18(27)8-10-20)26(36)32(22)30-24(34)17-4-3-5-19(28)13-17/h3-13,22H,14H2,1-2H3,(H,29,33)(H,30,34)

InChI Key

WKLYHNZYRCDVMP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CC2C(=O)N(C(=S)N2NC(=O)C3=CC(=CC=C3)F)C4=CC=C(C=C4)Cl)C

Origin of Product

United States

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